molecular formula C19H16F5NO3 B15150353 2,4-Difluorobenzyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate

2,4-Difluorobenzyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate

Cat. No.: B15150353
M. Wt: 401.3 g/mol
InChI Key: YMRWVRQWVFWVRV-UHFFFAOYSA-N
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Description

(2,4-DIFLUOROPHENYL)METHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE is a complex organic compound characterized by the presence of multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-DIFLUOROPHENYL)METHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE typically involves multi-step organic reactions. One common method includes the reaction of (2,4-difluorophenyl)methanol with 4-{[3-(trifluoromethyl)phenyl]carbamoyl}butanoic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-DIFLUOROPHENYL)METHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,4-DIFLUOROPHENYL)METHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2,4-DIFLUOROPHENYL)METHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Difluorophenyl)methanol
  • 4-{[3-(Trifluoromethyl)phenyl]carbamoyl}butanoic acid
  • Trifluoromethylbenzenes

Uniqueness

(2,4-DIFLUOROPHENYL)METHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE is unique due to its specific combination of fluorine atoms and functional groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity.

Properties

Molecular Formula

C19H16F5NO3

Molecular Weight

401.3 g/mol

IUPAC Name

(2,4-difluorophenyl)methyl 5-oxo-5-[3-(trifluoromethyl)anilino]pentanoate

InChI

InChI=1S/C19H16F5NO3/c20-14-8-7-12(16(21)10-14)11-28-18(27)6-2-5-17(26)25-15-4-1-3-13(9-15)19(22,23)24/h1,3-4,7-10H,2,5-6,11H2,(H,25,26)

InChI Key

YMRWVRQWVFWVRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCC(=O)OCC2=C(C=C(C=C2)F)F)C(F)(F)F

Origin of Product

United States

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